molecular formula C10H8N2 B1358645 1-methyl-1H-indole-4-carbonitrile CAS No. 628711-58-0

1-methyl-1H-indole-4-carbonitrile

Cat. No.: B1358645
CAS No.: 628711-58-0
M. Wt: 156.18 g/mol
InChI Key: DYOVHBKIEBCIIE-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitrile group at the 4-position and a methyl group at the 1-position of the indole ring, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

1-Methyl-1H-indole-4-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include amines, aldehydes, and other functionalized indole derivatives .

Scientific Research Applications

1-Methyl-1H-indole-4-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-4-carbonitrile involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds with active site residues . These interactions can modulate enzyme activity and influence biological pathways.

Comparison with Similar Compounds

1-Methyl-1H-indole-4-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-methylindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOVHBKIEBCIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625382
Record name 1-Methyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628711-58-0
Record name 1-Methyl-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add slowly a solution of indole-4-carbonitrile (1.0 g, 7.04 mmol) in anhydrous DMF (5 mL) to a suspension of sodium hydride (60% dispersion in mineral oil, 0.6 g, 8.64 mmol) in anhydrous DMF (2 nm) at 0° C. and warm the reaction mixture to ambient temperature. Add iodomethane (0.7 mL, 10.6 mmol) and stir the reaction for 1 h at ambient temperature. Dilute the reaction mixture with 1M aqueous NH4OH (30 mL) and extract with diethyl ether (3×10 mL). Combine the organic extracts, dry over anhydrous Na2SO4, concentrate in vacuo and purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1, 4:1 and 7:3) to obtain the desired intermediate as a yellow oil (1.0 g, 87%). GC-MS m/z: 156 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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